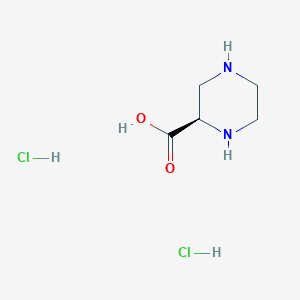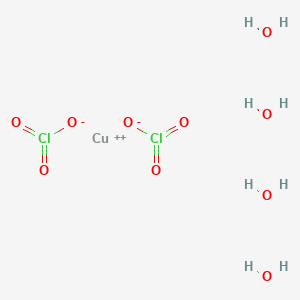
Copper dichlorate tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper dichlorate tetrahydrate (CuCl2·4H2O) is a copper salt compound that is commonly used in laboratory experiments and scientific research. It is a crystalline powder that is highly soluble in water and has a blue-green color. Copper dichlorate tetrahydrate has several applications in scientific research, including its use as a catalyst, oxidizing agent, and inorganic reagent.
Wirkmechanismus
Copper dichlorate tetrahydrate acts as an oxidizing agent by accepting electrons from other compounds, thereby causing them to undergo oxidation. This mechanism of action is utilized in various organic synthesis reactions, where it is used to convert alcohols to aldehydes and ketones.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of copper dichlorate tetrahydrate. However, it is known to be toxic and can cause skin irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
Copper dichlorate tetrahydrate has several advantages in laboratory experiments, including its high solubility in water and its ability to act as an oxidizing agent. However, it also has limitations, including its toxicity and potential skin irritation upon contact.
Zukünftige Richtungen
There are several future directions for the use of copper dichlorate tetrahydrate in scientific research. One potential direction is its use as a catalyst in the synthesis of new organic compounds. Additionally, it could be used in the development of new inorganic reagents for the analysis of various compounds. Further research is needed to fully understand the potential applications of copper dichlorate tetrahydrate in scientific research.
Synthesemethoden
Copper dichlorate tetrahydrate can be synthesized by reacting copper(II) chloride dihydrate (CuCl2·2H2O) with concentrated hydrochloric acid (HCl) and water (H2O). The reaction produces a blue-green solution that can be filtered and dried to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Copper dichlorate tetrahydrate has several applications in scientific research, including its use as a catalyst in organic synthesis reactions. It is also used as an oxidizing agent in the preparation of aldehydes and ketones. Additionally, it is used as an inorganic reagent in the analysis of various compounds.
Eigenschaften
CAS-Nummer |
135821-00-0 |
|---|---|
Produktname |
Copper dichlorate tetrahydrate |
Molekularformel |
Cl2CuH8O10 |
Molekulargewicht |
302.51 g/mol |
IUPAC-Name |
copper;dichlorate;tetrahydrate |
InChI |
InChI=1S/2ClHO3.Cu.4H2O/c2*2-1(3)4;;;;;/h2*(H,2,3,4);;4*1H2/q;;+2;;;;/p-2 |
InChI-Schlüssel |
VPXMBRBPUORXKO-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
Kanonische SMILES |
O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
Andere CAS-Nummern |
135821-00-0 |
Synonyme |
tetraaqua copper (II) chlorate tetraaquacopper (II) chlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




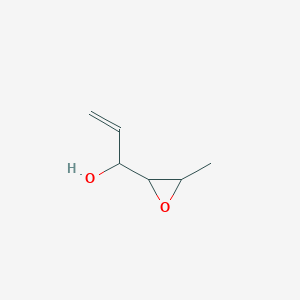
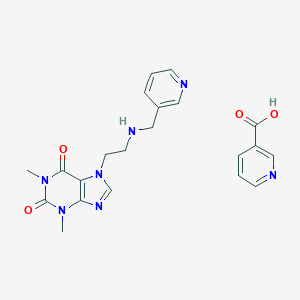
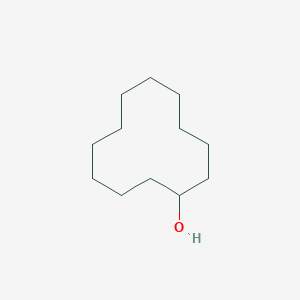
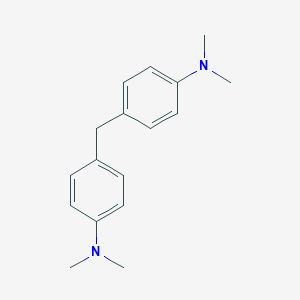
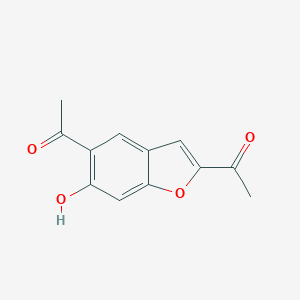
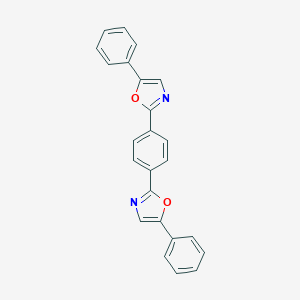
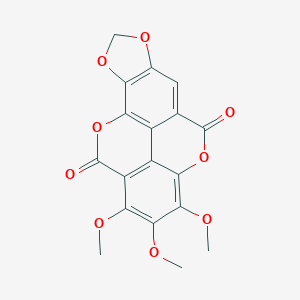

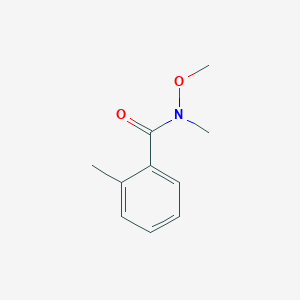
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
